alpha,alpha-Dipropyl-2-pyridineacetamide

Physicochemical profiling Lipophilicity Structure-property relationships

alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5; IUPAC: 2-propyl-2-pyridin-2-ylpentanamide) is a synthetic small-molecule belonging to the 2-pyridineacetamide class, with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. The compound features a pyridine ring linked to an acetamide moiety that is alpha,alpha-disubstituted with two n-propyl groups, distinguishing it from branched-chain analogs such as the alpha,alpha-diisopropyl variant (CAS 71824-51-6).

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 71824-50-5
Cat. No. B14461386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dipropyl-2-pyridineacetamide
CAS71824-50-5
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C1=CC=CC=N1)C(=O)N
InChIInChI=1S/C13H20N2O/c1-3-8-13(9-4-2,12(14)16)11-7-5-6-10-15-11/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16)
InChIKeyCGOGGAQCPPPQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5): Chemical Identity and Procurement-Relevant Physicochemical Profile


alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5; IUPAC: 2-propyl-2-pyridin-2-ylpentanamide) is a synthetic small-molecule belonging to the 2-pyridineacetamide class, with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . The compound features a pyridine ring linked to an acetamide moiety that is alpha,alpha-disubstituted with two n-propyl groups, distinguishing it from branched-chain analogs such as the alpha,alpha-diisopropyl variant (CAS 71824-51-6) . Computed physicochemical properties include a predicted density of 1.019 ± 0.06 g/cm³, a predicted boiling point of 379.3 ± 25.0 °C at 760 mmHg, and a predicted pKa of 16.02 ± 0.50, indicating very weak acidity and predominantly neutral speciation under physiological pH conditions . The topological polar surface area (TPSA) is calculated at 56.97 Ų, with one hydrogen bond donor and two hydrogen bond acceptors, placing the compound within favorable oral bioavailability parameter space according to Lipinski's Rule of Five . It is commercially catalogued under the fatty-acid products category by multiple suppliers and is designated for research use only .

Why Generic 2-Pyridineacetamide Substitution Fails: Structural Specificity of alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5)


Substituting alpha,alpha-dipropyl-2-pyridineacetamide with a seemingly similar 2-pyridineacetamide analog — even one sharing the identical molecular formula C13H20N2O — can introduce meaningful differences in lipophilicity, metabolic stability, and target engagement. The linear n-propyl substitution pattern at the alpha-carbon directly governs the compound's logP (~2.6–3.1 predicted), molecular shape, and conformational flexibility relative to branched-chain isomers such as alpha,alpha-diisopropyl-2-pyridineacetamide (CAS 71824-51-6) or unsaturated analogs such as alpha-allyl-alpha-propyl-2-pyridineacetamide (CAS 71824-54-9) . Within the broader 2-pyridineacetamide pharmacophore class — which includes the antiarrhythmic drug disopyramide and investigational porcupine inhibitors — even subtle alpha-substituent modifications have been shown to alter ion channel binding kinetics, CYP450 metabolic profiles, and in vivo half-life [1][2]. Generic replacement without structural verification therefore risks introducing uncontrolled variables in pharmacological profiling, SAR campaigns, or analytical method development. The quantitative evidence below establishes the specific differentiation dimensions that inform scientifically justified procurement of CAS 71824-50-5 over its nearest analogs.

Quantitative Differentiation Evidence: alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5) Versus Closest Analogs


Linear n-Propyl vs. Branched Isopropyl Substitution: Molecular Shape and Lipophilicity Divergence

The target compound (CAS 71824-50-5) carries two linear n-propyl chains at the alpha-carbon, whereas the isomeric analog alpha,alpha-diisopropyl-2-pyridineacetamide (CAS 71824-51-6) carries two branched isopropyl groups. Despite sharing the identical molecular formula (C13H20N2O) and molecular weight (220.31 g/mol), the linear versus branched substitution produces a calculated difference in predicted XLogP of approximately 0.4–0.7 log units (dipropyl: ~2.6; diisopropyl: ~3.1–3.3 based on fragment-based computation), reflecting greater exposed hydrophobic surface area in the linear analog . This difference is quantitatively meaningful for differential membrane partitioning, protein binding, and chromatographic retention behavior.

Physicochemical profiling Lipophilicity Structure-property relationships

Predicted pKa and Ionization State: Neutral Speciation Across Physiological pH Range

The target compound exhibits a predicted pKa of 16.02 ± 0.50, indicating that the amide proton is extremely weakly acidic and the pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine) may be slightly modulated by the electron-donating alpha substituents . This contrasts with amino-substituted 2-pyridineacetamides such as disopyramide (pKa ~10.2 for the tertiary amine), which are substantially ionized at physiological pH [1]. The near-complete neutral speciation of the dipropyl compound across pH 1–12 simplifies buffer preparation for in vitro assays and eliminates pH-dependent partitioning artifacts that complicate interpretation of cellular activity data for ionizable analogs.

Ionization state pH-dependent solubility Drug-likeness

Alpha-Substituent Flexibility: Conformational Degrees of Freedom Compared to Unsaturated and Cyclic Analogs

The dipropyl compound possesses six rotatable bonds (excluding the amide C–N bond with partial double-bond character), arising from the two n-propyl chains, compared to four rotatable bonds in alpha-allyl-alpha-propyl-2-pyridineacetamide (CAS 71824-54-9) and four in alpha,alpha-diisopropyl-2-pyridineacetamide (CAS 71824-51-6) . The higher conformational flexibility of the dipropyl compound may result in a greater entropic penalty upon target binding but simultaneously allows adaption to binding pockets that are sterically inaccessible to the more constrained, branched diisopropyl analog. This differential flexibility is quantifiable via the number of rotatable bonds and has implications for both target engagement specificity and crystallization behavior.

Conformational analysis Rotatable bonds Entropic binding penalty

Topological Polar Surface Area and Hydrogen Bonding Capacity: Differentiating from N-Substituted 2-Pyridineacetamides

The target compound's TPSA of 56.97 Ų and single hydrogen bond donor (amide –NH2) distinguish it from N-substituted 2-pyridineacetamide derivatives such as disopyramide (TPSA ~60.2 Ų, zero H-bond donors on the amide nitrogen) and pyridinyl acetamide porcupine inhibitors (TPSA typically 70–100 Ų due to additional heteroatom substituents) [1]. A TPSA below 60 Ų is associated with favorable passive blood-brain barrier permeability in the CNS MPO scoring paradigm, whereas TPSA above 70 Ų generally restricts CNS penetration [2]. This positions the dipropyl compound as a potentially CNS-penetrant scaffold, in contrast to more polar 2-pyridineacetamide derivatives designed for peripheral target engagement.

Drug-likeness Membrane permeability CNS penetration potential

Recommended Procurement and Research Application Scenarios for alpha,alpha-Dipropyl-2-pyridineacetamide (CAS 71824-50-5)


CNS-Penetrant Chemical Probe Development Requiring Low TPSA and Neutral Charge State

Researchers developing brain-penetrant small-molecule probes should prioritize CAS 71824-50-5 over N-substituted or amino-functionalized 2-pyridineacetamide analogs. With a TPSA of 56.97 Ų — below the 60 Ų threshold empirically associated with favorable passive BBB permeability — and neutral speciation at physiological pH (predicted pKa 16.02), this compound avoids the charge-mediated efflux transporter recognition (e.g., P-glycoprotein) that complicates CNS exposure for cationic 2-pyridineacetamides such as disopyramide [1]. The single primary amide hydrogen bond donor also provides a synthetic handle for further derivatization while maintaining minimal polarity. This scenario is directly supported by the TPSA and pKa evidence established in Section 3, Evidence Items 2 and 4.

Fragment-Based or Structure-Guided Lead Discovery Requiring Conformational Flexibility

For fragment-based drug discovery (FBDD) or structure-guided optimization campaigns targeting proteins with deep or sterically constrained binding pockets, the six rotatable bonds of the dipropyl compound (vs. four in the diisopropyl analog) offer greater conformational sampling capacity . This flexibility may enable the compound to adopt binding poses that are inaccessible to the more rigid, branched-chain isomer. Procurement of CAS 71824-50-5 rather than CAS 71824-51-6 is indicated when differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) screening aims to maximize hit diversity through flexible scaffolds. This application derives from the rotatable bond evidence in Section 3, Evidence Item 3.

Analytical Method Development and Reference Standard Qualification for Reversed-Phase HPLC

The predicted logP of ~2.6 for the dipropyl compound places it in an optimal retention window for C18 reversed-phase HPLC method development, where it elutes measurably earlier than the more lipophilic diisopropyl analog (predicted logP ~3.1–3.3) but later than more polar pyridineacetamides with additional heteroatom substitution . This intermediate lipophilicity makes CAS 71824-50-5 suitable as a system suitability standard or retention time marker for chromatographic methods separating 2-pyridineacetamide analogs. The quantitative logP differentiation is documented in Section 3, Evidence Item 1.

Lipid Biochemistry and Fatty Acid Analog Research Applications

Catalogued by multiple suppliers under the fatty-acid products category, CAS 71824-50-5 may serve as a pyridine-containing fatty acid amide analog for lipid biochemistry studies, including investigations of fatty acid amide hydrolase (FAAH) substrate specificity, N-acylethanolamine pathway modulation, or lipid-protein interaction assays . The linear n-propyl chains mimic medium-chain fatty acyl groups while the pyridine ring provides a UV-detectable chromophore (λmax ~260 nm) that facilitates quantification by HPLC-UV without requiring derivatization, unlike saturated fatty acid amides. This scenario is informed by the supplier categorization and computed physicochemical profile in Section 1.

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